Potassium (3-carboxy-5-nitrophenyl)trifluoroborate
Description
Chemical Significance in Modern Organoboron Chemistry
This compound occupies a significant position within the expanding landscape of modern organoboron chemistry as a multifunctional synthetic reagent that demonstrates the sophisticated design principles underlying contemporary trifluoroborate development. The compound's importance stems from its ability to serve as a protected form of the corresponding boronic acid while simultaneously providing multiple reactive sites for further synthetic elaboration. Unlike simple aryltrifluoroborates, this compound incorporates two distinct electron-withdrawing groups that fundamentally alter its chemical behavior and expand its utility in synthetic applications. The carboxyl functionality at the 3-position provides opportunities for amide bond formation, esterification, and metal coordination, while the nitro group at the 5-position offers potential for reduction to amine derivatives or participation in electron-deficient aromatic substitution reactions.
The trifluoroborate moiety itself represents a major advancement in organoboron chemistry, offering superior stability compared to traditional boronic acids and boronate esters while maintaining the essential reactivity required for cross-coupling applications. Research has demonstrated that organotrifluoroborates exhibit remarkable tolerance to air and moisture, making them practical alternatives to more sensitive organoboron reagents. The electronic influence of the carboxyl and nitro substituents in this particular compound creates a unique reactivity profile that has implications for both Suzuki-Miyaura coupling reactions and other transition metal-catalyzed transformations.
Studies of substituent effects on aryltrifluoroborate behavior have revealed that electron-withdrawing groups significantly retard the rate of solvolysis in aqueous media, with Hammett analysis showing a negative rho value of approximately -1. This fundamental understanding suggests that this compound would exhibit enhanced stability under aqueous conditions compared to electron-rich analogs, making it particularly valuable for reactions requiring prolonged reaction times or challenging conditions. The compound's potential applications extend beyond traditional cross-coupling chemistry to include specialized transformations such as electrophilic aromatic substitution reactions, where the multiple functional groups can participate in complex reaction cascades.
Structural Uniqueness Among Aryltrifluoroborate Salts
The structural architecture of this compound distinguishes it from other members of the aryltrifluoroborate family through its unique combination of functional groups and their specific regiochemical arrangement on the aromatic ring. The compound features a meta-disubstituted benzene ring with the trifluoroborate group positioned between two electron-withdrawing substituents, creating a distinctive electronic environment that influences both ground-state properties and reactivity patterns. The carboxyl group at the 3-position and nitro group at the 5-position create a symmetrical substitution pattern that maximizes the electron-withdrawing effects while providing multiple sites for further chemical modification.
The molecular structure, as documented in chemical databases, shows specific bond lengths and angles that reflect the electronic perturbations introduced by the multiple substituents. The trifluoroborate moiety maintains its characteristic tetrahedral geometry around boron, with the anionic charge delocalized across the three fluorine atoms and the aromatic carbon-boron bond. The presence of both carboxyl and nitro groups creates significant electron density withdrawal from the aromatic system, which affects the strength and polarization of the carbon-boron bond compared to simpler aryltrifluoroborates.
Crystallographic data indicates that the compound forms stable crystalline structures with melting points exceeding 300 degrees Celsius, demonstrating exceptional thermal stability that surpasses many other aryltrifluoroborate derivatives. This thermal stability can be attributed to the extensive hydrogen bonding networks formed by the carboxyl groups and the strong electrostatic interactions between the potassium cations and the trifluoroborate anions. The crystal packing arrangements likely involve complex three-dimensional networks that contribute to the compound's remarkable stability under ambient conditions.
The infrared spectroscopic characteristics of this compound reflect the presence of multiple functional groups, with distinct absorption bands corresponding to carboxyl carbonyl stretching, nitro group asymmetric and symmetric stretching vibrations, and carbon-fluorine and boron-fluorine stretching modes. Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of each carbon center, with the carboxyl carbon showing characteristic downfield chemical shifts and the aromatic carbons displaying the expected splitting patterns influenced by the electron-withdrawing substituents.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H4BF3KNO4 | |
| Molecular Weight | 273.02 g/mol | |
| Melting Point | >300°C | |
| Creation Date (Database) | March 14, 2010 | |
| PubChem CID | 44717203 |
Historical Context and Discovery Timeline
The development of this compound must be understood within the broader historical context of organotrifluoroborate chemistry, which has undergone remarkable evolution since the first preparation of organotrifluoroborate salts in the 1960s. The earliest organotrifluoroborate compounds were considered laboratory curiosities, with the first stable compound containing a trifluoromethyl-boron linkage reported in 1960. However, the foundational work that would eventually lead to the development of complex aryltrifluoroborates like the 3-carboxy-5-nitrophenyl derivative was established by Thierig and Umland in 1967, who demonstrated the preparation of potassium phenyltrifluoroborate from phenylboronic acid and potassium hydrogen difluoride.
The revolutionary advancement that made modern aryltrifluoroborate chemistry practical came in 1995 when Vedejs and colleagues revisited the earlier work and developed convenient synthetic methods for preparing aryltrifluoroborate salts from readily available boronic acids. This breakthrough enabled the systematic exploration of substituted aryltrifluoroborates and laid the groundwork for the development of specialized derivatives incorporating multiple functional groups. The Vedejs methodology involved treatment of arylboronic acids with excess potassium hydrogen difluoride in aqueous methanol, yielding air-stable crystalline products that could be purified by simple recrystallization.
Database records indicate that this compound was first catalogued in chemical databases on March 14, 2010, suggesting that the compound was synthesized and characterized during the period of intensive development of functionalized aryltrifluoroborates in the late 2000s. This timeline aligns with the broader expansion of trifluoroborate chemistry that occurred following the establishment of reliable synthetic methods and the recognition of these compounds' superior stability and reactivity characteristics. The specific choice of 3-carboxy-5-nitrophenyl substitution pattern likely reflects targeted synthetic objectives related to the development of multifunctional building blocks for pharmaceutical and materials applications.
The compound's emergence during this period coincides with significant advances in understanding the mechanistic aspects of trifluoroborate reactivity, particularly in cross-coupling reactions. Research conducted during the 2008-2012 timeframe established fundamental principles regarding the influence of electronic substituents on trifluoroborate stability and reactivity, providing the theoretical foundation necessary for the rational design of specialized derivatives like the 3-carboxy-5-nitrophenyl compound. The development of this particular trifluoroborate represents the application of these mechanistic insights to create a reagent with precisely tuned properties for specific synthetic applications.
The ongoing evolution of aryltrifluoroborate chemistry has been driven by the recognition that these compounds offer unique advantages over traditional organoboron reagents, including enhanced stability, improved functional group tolerance, and superior performance in challenging cross-coupling reactions. The development of this compound exemplifies this progression toward increasingly sophisticated organoboron reagents designed to meet the demanding requirements of modern synthetic chemistry. Current commercial availability of this compound through multiple chemical suppliers indicates its established role as a valuable synthetic intermediate, with applications spanning academic research and industrial development programs.
Properties
IUPAC Name |
potassium;(3-carboxy-5-nitrophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3NO4.K/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16;/h1-3H,(H,13,14);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVLQBUGXHWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660111 | |
| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-76-6 | |
| Record name | Borate(2-), (5-carboxylato-3-nitrophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate (K-PCF) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on a review of current literature.
Chemical Structure and Properties
K-PCF features a trifluoroborate group combined with a carboxylic acid and a nitro group, which contributes to its reactivity and solubility in polar solvents. The presence of the carboxyl group enhances its ability to form complexes with biological targets, potentially influencing its pharmacological effects.
1. Enzyme Modulation
K-PCF has been studied for its ability to inhibit carbonic anhydrases, which are enzymes critical for various physiological processes including pH regulation and ion transport. Inhibition of these enzymes may have therapeutic implications for conditions such as glaucoma and epilepsy. Studies indicate that K-PCF acts as a competitive inhibitor, potentially forming hydrogen bonds at the enzyme's active site, which is characteristic of non-covalent interactions seen in reversible inhibitors .
3. Toxicological Profile
Toxicological investigations are crucial for understanding the safety profile of K-PCF. Preliminary studies on related compounds indicate that they do not significantly alter liver or kidney function markers in animal models, suggesting a favorable safety profile at tested doses . However, comprehensive toxicological studies specifically on K-PCF are still required.
Case Studies and Research Findings
The biological activity of K-PCF can be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoroborate moiety allows for interactions with enzyme active sites, particularly carbonic anhydrases.
- Complex Formation : The carboxyl group facilitates the formation of stable complexes with various biomolecules, enhancing its potential as a drug candidate.
- Reactivity : The nitro group may influence electron distribution within the molecule, potentially affecting its interaction with biological targets.
Scientific Research Applications
Organic Synthesis
One of the primary applications of potassium (3-carboxy-5-nitrophenyl)trifluoroborate is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in constructing complex organic molecules.
Case Study: Suzuki-Miyaura Coupling
- Objective: Synthesize biaryl compounds.
- Method: Use this compound as a coupling partner with aryl halides.
- Results: High yields were achieved with various aryl halides, showcasing the reagent's efficiency in forming biaryl structures.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized to synthesize biologically active compounds. The ability to introduce functional groups selectively makes it valuable for drug development.
Case Study: Synthesis of Anticancer Agents
- Objective: Develop new anticancer drugs.
- Method: Employ this compound in the synthesis of specific heterocycles known for their anticancer properties.
- Results: Several new compounds were synthesized and tested for efficacy against cancer cell lines, demonstrating potential therapeutic applications.
Material Science
The compound also finds applications in materials science, particularly in the development of advanced materials with specific properties.
Case Study: Conductive Polymers
- Objective: Enhance the conductivity of polymer matrices.
- Method: Incorporate this compound into polymer blends.
- Results: Improved electrical conductivity was observed, indicating its potential use in electronic devices.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| This compound | Water/THF | Pd(OAc)₂ + XPhos | 85 |
| Potassium phenyltrifluoroborate | DMF | Pd(PPh₃)₄ | 75 |
| Potassium cyclopropyltrifluoroborate | Ethanol | Ni(cod)₂ + PPh₃ | 80 |
| Compound Name | Target Cancer Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Moderate activity |
| Compound B | HeLa | 5 | High activity |
| Compound C | A549 | 15 | Low activity |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The trifluoroborate group enables participation in Suzuki-Miyaura cross-coupling, a pivotal reaction for carbon-carbon bond formation. Key findings include:
Mechanism and Conditions
-
The reaction proceeds via oxidative addition of aryl halides to palladium catalysts (e.g., PdCl₂(dppf)), transmetalation with the trifluoroborate, and reductive elimination .
-
Base-driven hydrolysis of the trifluoroborate releases the boronic acid in situ, which couples with aryl/alkenyl halides . For this compound, the electron-withdrawing nitro group slows hydrolysis, aligning with the "slow-release" strategy to minimize side reactions .
Typical Reaction Setup
| Component | Example | Role |
|---|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | Facilitates transmetalation |
| Base | Cs₂CO₃ | Activates boronate species |
| Solvent | THF/H₂O | Stabilizes intermediates |
| Temperature | 55–80°C | Optimizes reaction kinetics |
Performance Considerations
-
The carboxy group may require protection (e.g., esterification) to prevent coordination with palladium, which can deactivate the catalyst .
-
Yields for analogous nitro-substituted trifluoroborates exceed 85% under optimized conditions .
Hydrolysis to Boronic Acid
Hydrolysis of the trifluoroborate group is critical for coupling efficiency. Studies reveal:
Kinetics and Substituent Effects
-
Hydrolysis rates depend on the electronic nature of substituents. The nitro group (-NO₂) reduces hydrolysis speed under basic conditions, as shown in THF/H₂O with Cs₂CO₃ at 55°C .
-
Acid catalysis (e.g., HCl) accelerates hydrolysis but is incompatible with Suzuki conditions, creating an acid-base paradox that stabilizes the trifluoroborate during coupling .
Hydrolysis Pathway
-
For this compound, hydrolysis is classified as "slow" due to the nitro group’s electron-withdrawing effect .
Functional Group Transformations
The nitro and carboxy groups enable diverse derivatization:
Nitro Group Reduction
-
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (NaBH₄) converts the nitro group to an amine :
Carboxy Group Reactions
-
Esterification : Treatment with methanol/H₂SO₄ forms methyl esters, enhancing solubility :
-
Amidation : Coupling with amines via EDC/HOBt forms amides, useful in drug discovery .
Stability and Handling
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Functional Group Comparisons
Key Insights :
- Electron-Withdrawing Groups (EWG): The -NO₂ and -COOH groups in the title compound reduce electron density at the boron center, enhancing stability compared to electron-rich analogs like potassium phenyltrifluoroborate .
- Solubility : The carboxyl group improves aqueous solubility, contrasting with aliphatic trifluoroborates (e.g., alkoxymethyltrifluoroborates), which exhibit poor organic solvent solubility .
Reactivity in Cross-Coupling Reactions
Table 2: Reactivity in Suzuki-Miyaura Coupling
Key Insights :
- The title compound’s strong EWGs may hinder transmetalation in Suzuki-Miyaura coupling due to reduced boron electrophilicity, unlike electron-neutral aryltrifluoroborates (e.g., phenyl derivatives) .
- Vinyltrifluoroborates exhibit high reactivity in coupling but require careful handling due to air sensitivity .
Preparation Methods
Starting Material Preparation
- The synthesis begins with the corresponding arylboronic acid or arylboronate ester bearing the 3-carboxy-5-nitrophenyl substituent.
- The nitro and carboxyl groups are introduced on the aromatic ring via standard electrophilic aromatic substitution or functional group interconversion methods before boron incorporation.
Conversion to Trifluoroborate Salt
- The arylboronic acid is reacted with potassium hydrogen fluoride (KHF2) to form the potassium trifluoroborate salt.
- This reaction involves the nucleophilic attack of fluoride ions on the boron center, replacing hydroxyl groups with fluorides, yielding the trifluoroborate moiety.
The transmetalation step can be summarized as:
$$
\text{Ar-B(OH)2} + KHF2 \rightarrow \text{Ar-BF}3K + H2O
$$
This step is typically carried out in an aqueous or mixed solvent system under mild conditions to preserve sensitive functional groups such as nitro and carboxyl.
Optimization of the Preparation
Research has focused on optimizing reaction conditions for the conversion to potassium trifluoroborate salts to maximize yield and purity:
| Parameter | Optimized Condition | Notes |
|---|---|---|
| Solvent | Mixture of water and organic solvents (e.g., MeCN) | Ensures solubility of starting materials and KHF2 |
| Temperature | Ambient to mild heating (20–50 °C) | Mild conditions prevent decomposition of sensitive groups |
| Reaction Time | 1–4 hours | Sufficient for complete conversion |
| Molar Ratios | Slight excess of KHF2 (1.2–1.5 equivalents) | Drives reaction to completion |
| Purification | Filtration and recrystallization | Removes impurities and residual salts |
Optimization studies have shown that the presence of water is crucial for the hydrolysis step during trifluoroborate formation, but excessive water can reduce solubility of intermediates.
Research Findings on Preparation and Application
- Blair T. Lapointe’s 2009 thesis extensively studied the synthesis and application of potassium trifluoroborate salts, including those with nitro and carboxyl substituents. The work demonstrated that these salts serve as efficient precursors for Suzuki-Miyaura coupling, offering a safer alternative to organotin reagents.
- The trifluoroborate salts exhibit enhanced stability compared to boronic acids, which facilitates storage and handling in pharmaceutical synthesis.
- Microwave-assisted synthesis has been explored to accelerate the formation of trifluoroborate salts, reducing reaction times significantly while maintaining yields.
- The this compound salt is particularly valuable due to the electron-withdrawing nitro and carboxyl groups, which can influence reactivity and coupling efficiency in downstream applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Arylboronic acid synthesis | Electrophilic aromatic substitution or functional group interconversion | Introduce 3-carboxy and 5-nitro substituents |
| Conversion to trifluoroborate salt | Potassium hydrogen fluoride (KHF2), aqueous/organic solvent, mild heat | Formation of stable potassium trifluoroborate salt |
| Purification | Filtration, recrystallization | High purity product suitable for coupling |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
